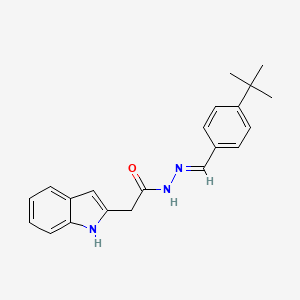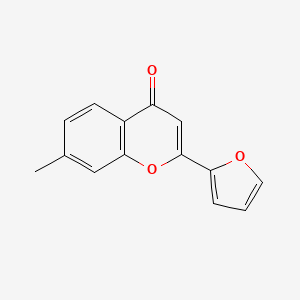![molecular formula C18H12Cl2N6 B3856008 2,4-dichlorobenzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone](/img/structure/B3856008.png)
2,4-dichlorobenzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone
説明
2,4-dichlorobenzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone, also known as DCPH, is a chemical compound that has been widely used in scientific research. DCPH is a hydrazone derivative of pyrazolo[3,4-d]pyrimidine, which has been shown to have potential therapeutic applications due to its ability to inhibit the activity of certain enzymes.
作用機序
2,4-dichlorobenzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone inhibits the activity of enzymes by binding to the active site of the enzyme and blocking its activity. The binding of 2,4-dichlorobenzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone to the enzyme is reversible, allowing for the enzyme activity to be restored once the 2,4-dichlorobenzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone is removed.
Biochemical and Physiological Effects
2,4-dichlorobenzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory activity, 2,4-dichlorobenzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone has been shown to have anti-viral activity by inhibiting the replication of the hepatitis C virus. 2,4-dichlorobenzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone has also been shown to have neuroprotective effects by reducing the damage caused by oxidative stress in neurons.
実験室実験の利点と制限
One advantage of using 2,4-dichlorobenzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone in lab experiments is its specificity for certain enzymes, allowing for the selective inhibition of enzyme activity. However, 2,4-dichlorobenzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone can also have off-target effects on other enzymes, which can complicate the interpretation of experimental results. Another limitation of using 2,4-dichlorobenzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone is its potential toxicity, which can limit its use in vivo.
将来の方向性
There are several future directions for research on 2,4-dichlorobenzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone. One area of interest is the development of 2,4-dichlorobenzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone derivatives with improved specificity and potency for certain enzymes. Another area of interest is the investigation of the potential therapeutic applications of 2,4-dichlorobenzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone in other diseases, such as viral infections and neurodegenerative diseases. Finally, further studies are needed to evaluate the safety and toxicity of 2,4-dichlorobenzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone in vivo, which will be critical for the development of 2,4-dichlorobenzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone as a therapeutic agent.
科学的研究の応用
2,4-dichlorobenzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer activity by inhibiting the activity of the enzyme ribonucleotide reductase, which is essential for DNA synthesis in cancer cells. 2,4-dichlorobenzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone has also been shown to have anti-inflammatory activity by inhibiting the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.
特性
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N6/c19-13-7-6-12(16(20)8-13)9-23-25-17-15-10-24-26(18(15)22-11-21-17)14-4-2-1-3-5-14/h1-11H,(H,21,22,25)/b23-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTNUUBAZSCXBC-NUGSKGIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NN=CC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)N/N=C/C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(2,2,6,6-tetramethyl-4-piperidinyl)-3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-butenamide](/img/structure/B3855943.png)


![({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]methylamine](/img/structure/B3855964.png)


![1-(4-nitrophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3855993.png)
![N-(4-chloro-2-methylphenyl)-4-{2-[1-(2-naphthyl)ethylidene]hydrazino}-4-oxobutanamide](/img/structure/B3855995.png)

![N'-[(5-methyl-2-furyl)methylene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B3856020.png)
![ethyl cyano{[4-({4-[2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazino]benzoyl}amino)phenyl]hydrazono}acetate](/img/structure/B3856027.png)
![ethyl {[5-(aminocarbonyl)-2-methoxyphenyl]hydrazono}(cyano)acetate](/img/structure/B3856036.png)